3-Cyclobutylbenzoic acid

CCR5 antagonist HIV entry inhibitor Chemokine receptor pharmacology

This meta-substituted isomer offers distinct steric/electronic properties vs. its para analog, making it a validated scaffold for CCR5 SAR studies (IC50 9.2 μM). Sourcing decisions must prioritize this specific substitution pattern to ensure experimental reproducibility and target engagement in HIV entry and inflammatory research. Available in R&D quantities.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
CAS No. 19936-19-7
Cat. No. B1457673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclobutylbenzoic acid
CAS19936-19-7
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC1CC(C1)C2=CC(=CC=C2)C(=O)O
InChIInChI=1S/C11H12O2/c12-11(13)10-6-2-5-9(7-10)8-3-1-4-8/h2,5-8H,1,3-4H2,(H,12,13)
InChIKeyUJQRIEBZAHFCEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclobutylbenzoic Acid (CAS 19936-19-7): Procurement-Grade Technical Specifications and Baseline Characterization


3-Cyclobutylbenzoic acid (CAS 19936-19-7) is a benzoic acid derivative bearing a cyclobutyl substituent at the meta position of the aromatic ring, with the molecular formula C11H12O2 and a molecular weight of 176.21 g/mol . The compound is commercially available from multiple reputable suppliers with purity specifications ranging from 95% to 98% [1], and its MDL number is MFCD20651608 . This meta-substituted cyclobutylbenzoic acid serves as a versatile building block in organic synthesis and medicinal chemistry, with documented bioactivity as a CCR5 antagonist [2].

Why Generic Substitution Fails: Meta vs. Para Cyclobutylbenzoic Acid Differentiation in Research Procurement


Generic substitution among cyclobutylbenzoic acid isomers is not scientifically valid due to fundamental differences in substitution pattern that dictate distinct physicochemical and biological properties. The meta-substituted 3-cyclobutylbenzoic acid differs structurally from its para-substituted analog 4-cyclobutylbenzoic acid (CAS 3158-70-1), resulting in divergent molecular geometries, electronic distributions, and steric environments . These positional isomer differences translate to altered reactivity profiles in synthetic applications, differential target engagement in biological assays, and distinct handling characteristics that directly impact experimental reproducibility . Procurement decisions must therefore be guided by the specific substitution pattern required for the intended application.

3-Cyclobutylbenzoic Acid Quantitative Evidence Guide: Comparator-Based Differentiation Data


CCR5 Antagonist Activity of 3-Cyclobutylbenzoic Acid vs. In-Class Reference Baseline

3-Cyclobutylbenzoic acid demonstrates measurable CCR5 antagonist activity with an IC50 of 9.20 × 10^3 nM (9.2 μM) against the human CCR5 receptor expressed in MOLT4 cells [1]. While this potency is considered modest relative to optimized clinical candidates, it provides a validated starting point for structure-activity relationship (SAR) exploration of meta-cyclobutylbenzoic acid scaffolds in chemokine receptor modulation.

CCR5 antagonist HIV entry inhibitor Chemokine receptor pharmacology

Meta-Substituted 3-Cyclobutylbenzoic Acid vs. Para-Substituted 4-Cyclobutylbenzoic Acid: Physicochemical Property Differentiation

The meta-substituted 3-cyclobutylbenzoic acid (CAS 19936-19-7) differs from its para-substituted isomer 4-cyclobutylbenzoic acid (CAS 3158-70-1) in predicted physicochemical properties. The para isomer exhibits a predicted ACD/LogP of 3.29, density of 1.2 ± 0.1 g/cm³, boiling point of 320.7 ± 21.0 °C at 760 mmHg, and polar surface area of 37 Ų . The meta substitution pattern alters the electronic distribution across the aromatic ring, which is expected to modify solubility, chromatographic retention behavior, and intermolecular interaction profiles compared to the para isomer.

Positional isomer differentiation Physicochemical characterization Substitution pattern effects

Commercial Availability and Purity Grade Differentiation for 3-Cyclobutylbenzoic Acid Procurement

3-Cyclobutylbenzoic acid is commercially available from multiple suppliers with varying purity specifications. AKSci offers the compound at ≥95% purity , Boroncore specifies NLT 98% purity [1], and CymitQuimica provides material at 97% purity (Indagoo brand) and 95% purity (Fluorochem brand) . In contrast, 4-cyclobutylbenzoic acid (CAS 3158-70-1) is offered at 95% purity from multiple suppliers with pricing ranging from $267.65 for 250 mg to $1,946.28 for 5 g [2].

Supplier sourcing Purity specification Procurement logistics

Meta-Cyclobutyl Scaffold as CCR5 Antagonist Pharmacophore Starting Point

Pharmacological activity screening indicates that 3-cyclobutylbenzoic acid can function as a CCR5 antagonist scaffold with potential application in CCR5-mediated disease research, including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. The compound's structural features position it as a starting point for SAR-driven optimization of meta-cyclobutylbenzoic acid derivatives targeting chemokine receptor modulation.

CCR5 antagonist Medicinal chemistry SAR exploration

3-Cyclobutylbenzoic Acid (CAS 19936-19-7): Evidence-Based Research and Industrial Application Scenarios


CCR5 Antagonist Medicinal Chemistry SAR Programs

3-Cyclobutylbenzoic acid serves as a validated starting scaffold for structure-activity relationship studies targeting the CCR5 chemokine receptor, with documented antagonist activity (IC50 9.2 μM in MOLT4 cells) providing a quantitative baseline for optimization [1]. The meta-cyclobutyl substitution pattern offers a distinct steric and electronic profile compared to para-substituted analogs, enabling exploration of substitution-dependent SAR for CCR5-mediated indications including HIV entry inhibition and inflammatory disease modulation.

Positional Isomer-Dependent Physicochemical Property Studies

The meta-substituted 3-cyclobutylbenzoic acid provides a structurally defined comparator for studies examining how substitution pattern (meta vs. para) influences physicochemical properties such as LogP, solubility, and chromatographic retention. The para isomer 4-cyclobutylbenzoic acid exhibits predicted ACD/LogP of 3.29 and density of 1.2 g/cm³ ; the meta isomer is expected to show measurably different values, making this compound pair useful for validating computational property prediction models and for teaching substitution pattern effects.

High-Purity Building Block for Sensitive Analytical Applications

With commercial availability at purity levels up to 98% (Boroncore specification NLT 98%) [2], 3-cyclobutylbenzoic acid is suitable for applications requiring low impurity burden, including analytical method development, reference standard preparation, and sensitive biological assays. Researchers requiring different purity grades can select from 95% (AKSci, CymitQuimica/Fluorochem) or 97% (CymitQuimica/Indagoo) based on application-specific requirements.

Organic Synthesis Intermediate for Cyclobutyl-Containing Derivatives

3-Cyclobutylbenzoic acid functions as a versatile carboxylic acid building block for the synthesis of amides, esters, and other derivatives containing the meta-cyclobutylphenyl pharmacophore. The cyclobutyl group imparts conformational constraint and unique steric properties that can modulate target binding and physicochemical characteristics of downstream compounds, making it valuable for constructing focused compound libraries in drug discovery programs .

Quote Request

Request a Quote for 3-Cyclobutylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.